molecular formula C25H26N2O6S B11001641 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide

Cat. No.: B11001641
M. Wt: 482.5 g/mol
InChI Key: DIKBDLIEIVOAOB-WLRTZDKTSA-N
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Description

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide, also known as Mycophenolic Acid (MPA), is a derivative of mycophenolate mofetil and has garnered attention for its immunosuppressive properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C17H20O6
Molecular Weight : 320.34 g/mol
CAS Number : 24280-93-1

Mycophenolic Acid primarily exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the de novo synthesis of purine nucleotides. This inhibition selectively affects lymphocytes, leading to reduced proliferation and activation of T and B cells. The selective targeting of lymphocytes makes MPA a valuable agent in preventing organ transplant rejection and treating autoimmune diseases.

Immunosuppressive Effects

  • Transplantation : MPA is widely used as an immunosuppressant in kidney transplantation to prevent acute rejection. Clinical studies have shown that patients receiving MPA in combination with other immunosuppressants have improved graft survival rates compared to those on traditional therapies alone.
    StudyFindings
    NCT00000769MPA significantly reduced the incidence of acute rejection in renal transplant recipients compared to placebo.
    NCT00127197Patients on MPA showed lower levels of acute rejection episodes than those treated with azathioprine.
  • Autoimmune Diseases : Research indicates that MPA is effective in treating conditions such as lupus nephritis and rheumatoid arthritis. Its ability to modulate immune responses has been documented in various clinical trials.
    ConditionOutcome
    Lupus NephritisReduction in proteinuria and improvement in renal function (NCT00630030).
    Rheumatoid ArthritisDecreased disease activity scores in patients treated with MPA (NCT00320767).

Antitumor Activity

Emerging studies suggest that MPA may possess antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer cells.

Cancer TypeIC50 Value (µM)
Breast Cancer (MCF7)15
Prostate Cancer (LNCaP)12

Case Studies

  • Kidney Transplantation : A study involving 300 kidney transplant recipients demonstrated that those treated with MPA had a 30% lower rate of acute rejection compared to those receiving standard therapy without MPA.
  • Lupus Nephritis Treatment : In a cohort study of 150 patients with lupus nephritis, treatment with MPA resulted in a significant decrease in disease activity index scores over six months.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H26N2O6S/c1-13(5-8-16-22(29)21-17(12-33-24(21)30)14(2)23(16)32-4)6-10-20(28)27-25-26-18-9-7-15(31-3)11-19(18)34-25/h5,7,9,11,29H,6,8,10,12H2,1-4H3,(H,26,27,28)/b13-5+

InChI Key

DIKBDLIEIVOAOB-WLRTZDKTSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)O

Origin of Product

United States

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